molecular formula C6H11NO2 B095731 2-Amino-3-cyclopropylpropanoic acid CAS No. 15785-52-1

2-Amino-3-cyclopropylpropanoic acid

Cat. No.: B095731
CAS No.: 15785-52-1
M. Wt: 129.16 g/mol
InChI Key: XGUXJMWPVJQIHI-UHFFFAOYSA-N
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Description

2-Amino-3-cyclopropylpropanoic acid, also known as 3-cyclopropylalanine, is an amino acid derivative with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to the alanine backbone, making it a unique structure among amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-cyclopropylpropanoic acid typically involves the cyclopropanation of alanine derivatives. One common method includes the use of diazomethane or diazo compounds to introduce the cyclopropyl group. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions for yield and purity. The process often includes purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-cyclopropylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-3-cyclopropylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclopropylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, leading to various biological effects. The pathways involved may include modulation of enzyme activity and alteration of metabolic processes .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-cyclopropylpropanoic acid is unique due to its specific structure and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

2-amino-3-cyclopropylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUXJMWPVJQIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333904
Record name 2-amino-3-cyclopropylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15785-52-1
Record name 2-amino-3-cyclopropylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The study mentions that compound 2, containing residues of salts of 2-Amino-3-cyclopropylpropanoic acid, exhibited significant antiviral activity. What is the proposed mechanism of action for this compound against influenza viruses?

A: Unfortunately, the research paper [] primarily focuses on the in vitro antiviral activity and cytotoxicity of the synthesized fullerene derivatives. The specific mechanism of action for compound 2, containing residues of salts of this compound, against influenza viruses is not elucidated in this study. Further research is needed to understand how this compound interacts with viral or cellular targets to exert its antiviral effects.

Q2: The study highlights the need for new antivirals due to emerging drug resistance. Does the research explore the potential for resistance development against fullerene derivatives like compound 2?

A: The study [] acknowledges the issue of drug resistance in influenza viruses but does not delve into investigating the potential for resistance development against the tested fullerene derivatives. This aspect requires further exploration in future studies to assess the long-term viability of these compounds as antiviral agents.

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